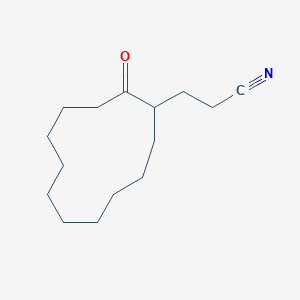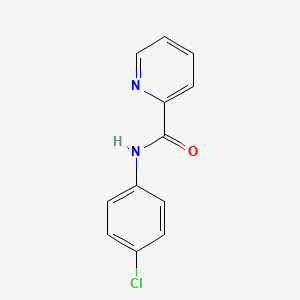
N-(4-Chlorophenyl)picolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chlorophenyl)picolinamide: is an organic compound that belongs to the class of aromatic amides It is characterized by the presence of a pyridine ring substituted with a carboxamide group at the 2-position and a 4-chlorophenyl group attached to the nitrogen atom of the carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amination Reaction: One common method for synthesizing N-(4-Chlorophenyl)picolinamide involves the reaction of 4-chloroaniline with pyridine-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Amidation Reaction: Another approach involves the direct amidation of pyridine-2-carboxylic acid with 4-chloroaniline using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-Chlorophenyl)picolinamide can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Amines or alcohols.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
Chemistry: N-(4-Chlorophenyl)picolinamide is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of heterocyclic compounds and ligands for coordination chemistry.
Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for further medicinal chemistry studies.
Medicine: The compound’s potential therapeutic applications are explored in the development of new drugs. Its structural features allow for interactions with various biological targets, including enzymes and receptors.
Industry: this compound finds applications in the production of specialty chemicals and materials. It may be used in the formulation of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)picolinamide depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein-coupled receptors. The compound’s ability to form hydrogen bonds and hydrophobic interactions with these targets is crucial for its biological activity.
Comparison with Similar Compounds
N-(4-bromophenyl)pyridine-2-carboxamide: Similar structure with a bromine atom instead of chlorine.
N-(4-fluorophenyl)pyridine-2-carboxamide: Similar structure with a fluorine atom instead of chlorine.
N-(4-methylphenyl)pyridine-2-carboxamide: Similar structure with a methyl group instead of chlorine.
Uniqueness: N-(4-Chlorophenyl)picolinamide is unique due to the presence of the chlorine atom, which can influence its electronic properties and reactivity. The chlorine atom can participate in halogen bonding, affecting the compound’s interactions with biological targets and its overall pharmacokinetic profile.
Properties
CAS No. |
14547-72-9 |
|---|---|
Molecular Formula |
C12H9ClN2O |
Molecular Weight |
232.66 g/mol |
IUPAC Name |
N-(4-chlorophenyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C12H9ClN2O/c13-9-4-6-10(7-5-9)15-12(16)11-3-1-2-8-14-11/h1-8H,(H,15,16) |
InChI Key |
YYKKCKLOYJLFAW-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C(=O)NC2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


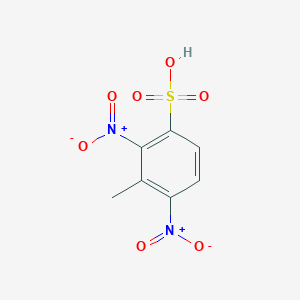

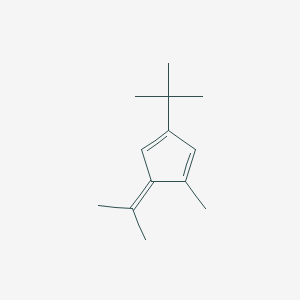
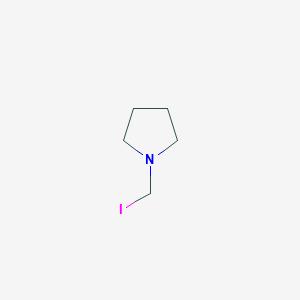
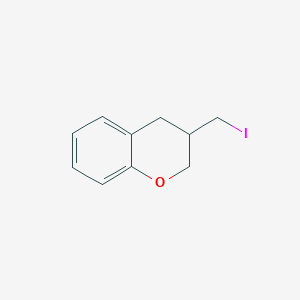
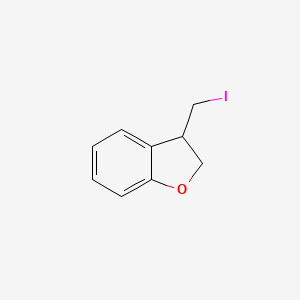
![2-[(1E,3E,5E)-6-(DIMETHYLAMINO)HEXA-1,3,5-TRIENYL]-1,3,3-TRIMETHYL-3H-INDOLIUM TETRAFLUOROBORATE](/img/structure/B1620955.png)
![7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1620956.png)

![3-amino-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]benzoic Acid](/img/structure/B1620958.png)
![6-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1620960.png)
![1-(4-Bromophenyl)-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-4-one](/img/structure/B1620962.png)

